Pandamarilactonine A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6- |
InChI Key |
HSICZNIIIPFAAO-NSIKDUERSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Pathway of Pandamarilactonine A: A Technical Guide to its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural source and the proposed biosynthetic pathway of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid of interest isolated from Pandanus amaryllifolius Roxb. This document provides a consolidated overview of the current scientific understanding, presenting quantitative data from isolation efforts, detailing experimental protocols, and visualizing the putative biosynthetic route.
Natural Source and Isolation
This compound is a secondary metabolite found in the leaves and roots of Pandanus amaryllifolius Roxb., a tropical plant widely used in Southeast Asian cuisine and traditional medicine. The isolation of this compound is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification.
Quantitative Data from Isolation Studies
While the precise yield of pure this compound can vary depending on the plant material and extraction methodology, the following table summarizes the quantitative data from a representative isolation study starting with fresh leaves of P. amaryllifolius.
| Starting Material | Initial Extract | Crude Alkaloidal Fraction |
| 8.0 kg (Fresh Leaves) | 201 g (Crude Ethanolic Extract) | 10.03 g |
Note: The final yield of purified this compound from this specific extraction was not detailed in the available literature.
Experimental Protocols: Isolation of this compound
The following is a detailed methodology for the initial stages of isolation of this compound from the fresh leaves of Pandanus amaryllifolius.
I. Extraction
-
Macerate 8.0 kg of fresh young leaves of P. amaryllifolius with 20 L of ethanol (B145695) at room temperature.
-
Repeat the maceration process three times to ensure exhaustive extraction.
-
Combine the ethanolic filtrates and concentrate them under reduced pressure to obtain a crude extract.
II. Acid-Base Partitioning
-
Partition the crude extract (201 g) between diethyl ether (Et₂O) and a 5% aqueous sulfuric acid (H₂SO₄) solution.
-
Separate the aqueous layer, which contains the protonated alkaloids.
-
Make the water-soluble fraction alkaline by adding concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 10.
-
Exhaustively extract the alkaline solution with chloroform (B151607) (CHCl₃).
-
Dry the combined organic layers over magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent to yield the crude alkaloidal fraction.
III. Chromatographic Purification
-
Subject a portion of the crude alkaloidal fraction (e.g., 1.63 g) to silica (B1680970) gel flash column chromatography.
-
Elute the column with a gradient of chloroform-methanol in chloroform to separate the mixture into fractions.
-
Further purify the fractions containing this compound using repeated column chromatography, often with different solvent systems, until the pure compound is obtained. Thin-layer chromatography (TLC) is used to monitor the separation process.
The Putative Biosynthesis of this compound
The biosynthetic pathway of this compound has not been fully elucidated, and the specific enzymes responsible for the transformations have yet to be identified. However, a plausible pathway has been proposed based on the structure of related alkaloids and biomimetic synthesis studies[1]. This proposed pathway originates from the non-proteinogenic amino acid, 4-hydroxy-4-methylglutamic acid.
A key intermediate in this proposed pathway is the symmetrical diamine, pandanamine, which has also been isolated from P. amaryllifolius. The biomimetic synthesis of this compound from a pandanamine-like precursor lends support to this hypothesis[1][2][3].
Below is a visualization of the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation
The general workflow for the isolation of this compound from its natural source can be summarized in the following diagram.
Caption: General experimental workflow for the isolation of this compound.
Conclusion
This compound, a pyrrolidine alkaloid from Pandanus amaryllifolius, presents an interesting target for phytochemical and synthetic research. While its isolation from natural sources has been established, further studies are required to quantify the yield of the pure compound and to fully elucidate the enzymatic machinery responsible for its biosynthesis. The proposed pathway, originating from 4-hydroxy-4-methylglutamic acid via the key intermediate pandanamine, provides a logical framework for future biosynthetic investigations, including isotopic labeling studies and the search for the involved enzymes. A deeper understanding of its biosynthesis could pave the way for biotechnological production methods for this and related alkaloids.
References
- 1. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid first isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine. This document provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for this compound, intended to serve as a technical guide for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Revised Stereochemistry
Initially, the relative stereochemistry of this compound was proposed based on spectroscopic analysis. However, subsequent total synthesis led to a revision of the originally assigned stereostructure. The definitive structure of this compound is characterized by a substituted pyrrolidine ring linked to a γ-butylidene-α-methyl-α,β-unsaturated-γ-lactone moiety.
The crucial revision of the relative stereochemistry of this compound was established through its total synthesis, as well as the synthesis of its related alkaloids, Pandamarilactonine C and D[1][2]. This synthetic work provided conclusive evidence for the correct spatial arrangement of the substituents on the pyrrolidine and lactone rings.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H23NO4 | [4] |
| Molecular Weight | 317.38 g/mol | Calculated |
| Appearance | Amorphous solid | [5] |
Experimental Protocols
Isolation of this compound
This compound has been isolated from the leaves of Pandanus amaryllifolius. A general procedure involves the following steps:
-
Extraction: The plant material is typically macerated with a solvent such as ethanol.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components.
-
Chromatography: The crude alkaloid fraction is then purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography, to yield pure this compound.
A study by Laluces et al. (2015) reported the isolation of this compound from the crude base of Pandanus amaryllifolius leaves, which was then used for antimicrobial testing[3].
Total Synthesis of this compound
The total synthesis of this compound has been achieved, which was instrumental in confirming its revised stereochemistry. One synthetic approach involves a nine-step synthesis featuring a furan (B31954) oxidation with singlet oxygen, followed by a spiro-N,O-acetalization and elimination to generate the natural product[5]. This synthesis also yielded other Pandanus alkaloids, including Pandamarilactonines B, C, and D.
Biological Activity
This compound has demonstrated antimicrobial activity. Specifically, it has been shown to be active against the bacterium Pseudomonas aeruginosa.
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 15.6 | 31.25 | [3][4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
The precise mechanism of action for the antimicrobial activity of this compound has not been fully elucidated in the reviewed literature. Therefore, a detailed signaling pathway diagram cannot be provided at this time. Further research is needed to determine the specific molecular targets and cellular processes affected by this compound.
Logical Relationships in Structural Elucidation and Confirmation
The determination of the correct chemical structure and stereochemistry of this compound followed a logical progression of scientific inquiry.
Conclusion
This compound is a structurally interesting natural product with confirmed antimicrobial activity. The revision of its stereochemistry through total synthesis highlights the importance of synthetic chemistry in validating structures determined by spectroscopic methods. While its biological activity is promising, further studies are required to elucidate its mechanism of action, which could pave the way for its development as a therapeutic agent. The detailed experimental protocols for its isolation and synthesis provide a foundation for further investigation and the generation of analogues for structure-activity relationship studies.
References
The Enigmatic Alkaloids of Pandanus amaryllifolius: A Deep Dive into Chemical Diversity and Bioactivity
For Immediate Release
[CITY, STATE] – [DATE] – A comprehensive technical guide released today offers an in-depth exploration of the chemical diversity, biosynthesis, and potential therapeutic applications of alkaloids found in Pandanus amaryllifolius, a plant renowned for its aromatic leaves and use in traditional medicine. This whitepaper, targeted at researchers, scientists, and drug development professionals, consolidates current knowledge, presenting detailed experimental protocols, quantitative data, and novel visualizations of the alkaloids' mechanisms of action.
Pandanus amaryllifolius Roxb., commonly known as pandan, is a rich source of a diverse array of alkaloids, primarily classified into pyrrolidine, piperidine, and indolizinone types. These compounds have garnered significant scientific interest due to their potential bioactivities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This guide aims to serve as a critical resource for unlocking the full therapeutic potential of these natural products.
Chemical Diversity: A Spectrum of Structures
Research has unveiled a remarkable variety of alkaloid structures within P. amaryllifolius. Key classes include the pandamarilactonines, pandalizines, and N-acetylnorpandamarilactonines, many of which possess a characteristic γ-lactone or γ-lactam moiety. The specific chemical profile of the alkaloids can be significantly influenced by the geographical location of the plant and, notably, the extraction methodology employed. It has been discovered that traditional acid-base extraction techniques can lead to the formation of artifacts, altering the natural alkaloid profile. This underscores the importance of utilizing appropriate extraction and isolation protocols to study the plant's true chemical composition.
Quantitative Analysis of Alkaloid Content
While the qualitative diversity of alkaloids is vast, quantitative data on their abundance is crucial for standardization and potential drug development. The following table summarizes the reported yields of various alkaloid fractions and specific compounds from Pandanus amaryllifolius leaves, providing a baseline for future quantitative studies.
| Alkaloid/Fraction | Starting Material | Yield | Reference |
| Total Alkaloid Mixture | 2.4 kg of dried leaves | 1.82 g | |
| Crude Extract | 1.1 kg of air-dried, ground leaves | 195 g | |
| Crude Alkaloidal Fraction | 201 g of crude extract from fresh leaves | 10.03 g | |
| Norpandamarilactonine-A | 1.63 g of crude base | 6 mg | |
| Norpandamarilactonine-B | 1.63 g of crude base | 33 mg | |
| Pandalizine A | 6.0 kg of aerial parts | 5.2 mg | |
| Pandalizine B | 6.0 kg of aerial parts | 4.5 mg | |
| Pandalizine C | 6.0 kg of aerial parts | 1.2 mg | |
| Pandalizine D | 6.0 kg of aerial parts | 1.3 mg | |
| Pandalizine E | 6.0 kg of aerial parts | 1.2 mg | |
| Mixture of (Z)- and (E)-pandanamine | 350 mg of crude extract | 40 mg | |
| Mixture of pandamarilactonines A-D | 350 mg of crude extract | 40 mg | |
| Nicotinamide | Crude alkaloid fraction | 0.06% of fraction |
Experimental Protocols: A Guide to Isolation and Characterization
The isolation and characterization of alkaloids from P. amaryllifolius require a systematic approach. The following protocols are synthesized from various studies to provide a detailed methodological framework.
Extraction
a) Solvent Partitioning (to minimize artifacts):
-
Air-dry and grind the fresh leaves of P. amaryllifolius.
-
Percolate the ground leaves with methanol (B129727) (MeOH) for a minimum of 3 days.
-
Concentrate the combined methanolic extract under reduced pressure to obtain the crude extract.
-
Subject the crude extract to a series of solvent-solvent partitions with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to fractionate the components.
b) Acid-Base Extraction (Note: Potential for artifact formation):
-
Partition the crude extract (obtained as above) between an organic solvent (e.g., Et2O or CHCl3) and an acidic aqueous solution (e.g., 1 M HCl or 5% H2SO4).
-
Separate the aqueous layer, basify to pH 9-10 with a base (e.g., concentrated NH4OH or NaOH), and extract exhaustively with an organic solvent like chloroform (B151607) (CHCl3).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) and evaporate the solvent to yield the crude alkaloid fraction.
Isolation and Purification
-
Subject the crude alkaloid fraction to column chromatography (CC) on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. A common gradient is chloroform-methanol (CHCl3-MeOH) with increasing percentages of MeOH.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% MeOH in CHCl3) and visualize with Dragendorff'
Methodological & Application
The Total Synthesis of Pandamarilactonine A: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies employed in the total synthesis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. The complex structure of this natural product has attracted significant attention from the synthetic chemistry community, leading to the development of elegant and efficient synthetic strategies. This application note will focus on two prominent approaches: a biomimetic synthesis and an asymmetric total synthesis, offering a comparative analysis of their key transformations, quantitative data, and detailed experimental protocols.
Introduction to this compound
This compound is a member of the Pandanus alkaloids, a family of natural products known for their interesting biological activities. Its intricate molecular architecture, featuring a substituted pyrrolidine ring fused to a butenolide moiety, presents a considerable challenge for synthetic chemists. The successful total synthesis of this compound not only provides access to the natural product for further biological evaluation but also serves as a platform for the development of novel synthetic methodologies.
Retrosynthetic Analysis
The synthetic strategies for this compound are guided by retrosynthetic analysis, which involves logically disconnecting the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Two primary strategies have emerged, each with its unique approach to constructing the core structure.
1. Biomimetic Approach (Takayama et al.) : This strategy is inspired by the proposed biosynthetic pathway of Pandanus alkaloids. The key steps involve the construction of a symmetrical acyclic precursor followed by a biomimetic cascade reaction to form the characteristic spirocyclic system.
2. Asymmetric Approach (Ye et al.) : This approach focuses on controlling the stereochemistry of the molecule from the outset. A key feature is the use of a chiral auxiliary-controlled vinylogous Mannich reaction to establish the crucial stereocenters, leading to an enantioenriched synthesis of the target molecule.
Comparative Quantitative Data
The efficiency of each synthetic route can be evaluated by comparing key quantitative metrics. The following table summarizes the available data for the two highlighted methodologies.
| Parameter | Biomimetic Synthesis (Takayama et al.) | Asymmetric Synthesis (Ye et al.) |
| Overall Yield | 9% (for this compound) | Not explicitly reported as a single overall yield |
| Key Step Yield | 9% (Final cyclization to this compound) | 95% (Vinylogous Mannich Reaction) |
| Enantiomeric Excess (ee) | Racemic or low ee | 95.5% ee for (-)-Pandamarilactonine A |
| Diastereomeric Ratio (dr) | 1:1 mixture of diastereomers (this compound and B) | >95:5 (for the key vinylogous Mannich reaction) |
| Number of Steps | Not explicitly stated as a linear sequence | Concise three-pot synthesis from a key intermediate |
Experimental Protocols
The following sections provide detailed experimental protocols for the key transformations in both the biomimetic and asymmetric syntheses of this compound.
Methodology 1: Biomimetic Total Synthesis (Takayama et al.)
This approach relies on a biomimetic cascade reaction of a symmetrical precursor.
Overall Synthetic Workflow
Caption: Workflow for the biomimetic synthesis of this compound.
Key Experiment: Photooxidation and Cyclization Cascade
Objective: To synthesize this compound and B via a one-pot photooxidation and acid-catalyzed cyclization of the symmetrical difuran precursor.
Materials:
-
Symmetrical difuran precursor
-
Rose Bengal
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA)
-
Oxygen (O2)
-
500 W tungsten-halogen lamp
-
Pyrex filter
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
Protocol:
-
A solution of the symmetrical difuran precursor in a 1:1 mixture of MeOH and CH2Cl2 containing Rose Bengal as a photosensitizer is prepared in a Pyrex reaction vessel.
-
The solution is cooled to -78 °C and saturated with a stream of O2.
-
The reaction mixture is irradiated with a 500 W tungsten-halogen lamp while O2 is bubbled continuously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the photooxidation, the solvent is removed under reduced pressure.
-
The residue is dissolved in CH2Cl2, and trifluoroacetic acid (TFA) is added at room temperature.
-
The reaction mixture is stirred at room temperature until the cyclization is complete, as indicated by TLC.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound (9% yield) and Pandamarilactonine B (9% yield).
Methodology 2: Asymmetric Total Synthesis (Ye et al.)
This enantioselective synthesis utilizes a vinylogous Mannich reaction as the key stereochemistry-determining step.
Overall Synthetic Workflow
Asymmetric Synthesis of (-)-Pandamarilactonine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (-)-Pandamarilactonine A, a natural product of interest due to its unique chemical structure. The synthesis described herein is based on the concise, three-pot, protecting-group-free total synthesis developed by Huang and coworkers. This approach is notable for its efficiency and high degree of stereocontrol, yielding the target molecule with excellent enantiopurity.
The key to this synthesis is a diastereoselective vinylogous Mannich reaction (VMR) between a silyloxyfuran and a chiral N-tert-butanesulfinimine. This reaction establishes the crucial stereocenters of the molecule early in the synthetic sequence. Subsequent spontaneous cyclization and a final lactonization step complete the synthesis.
Data Presentation
The following tables summarize the quantitative data for the key steps in the asymmetric synthesis of (-)-Pandamarilactonine A.
Table 1: Summary of Yields and Stereoselectivity for the Synthesis of (-)-Pandamarilactonine A
| Step | Product | Starting Material(s) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | (Rs)-N-(4-chlorobutylidene)-tert-butanesulfinamide | 4-chlorobutanal (B1267710), (Rs)-tert-butanesulfinamide | 95 | N/A | N/A |
| 2 | Vinylogous Mannich Reaction Adduct | (Rs)-N-(4-chlorobutylidene)-tert-butanesulfinamide, 3-methyl-2-(tert-butyldimethylsilyloxy)furan | 72 | 95:5 | N/A |
| 3 | (-)-Pandamarilactonine A | Vinylogous Mannich Reaction Adduct | 68 (over 2 steps) | N/A | 95.5 |
Table 2: Spectroscopic Data for (-)-Pandamarilactonine A
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (q, J = 1.6 Hz, 1H), 5.86 (s, 1H), 4.70 (d, J = 2.0 Hz, 1H), 3.65 (m, 1H), 3.25 (m, 1H), 3.01 (m, 1H), 2.10 (m, 1H), 1.95 (s, 3H), 1.85 (m, 1H), 1.65 (m, 1H), 1.45 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5, 150.1, 138.9, 118.2, 85.6, 60.3, 46.5, 31.0, 25.4, 10.8 |
| Specific Rotation [α]D²⁰ | -87.2 (c 0.12, CHCl₃) |
| High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C₁₄H₁₉NO₃ [M+H]⁺: 250.1438; found: 250.1441 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the asymmetric synthesis of (-)-Pandamarilactonine A.
Protocol 1: Synthesis of (Rs)-N-(4-chlorobutylidene)-tert-butanesulfinamide
This protocol describes the formation of the chiral imine, a key intermediate for the asymmetric vinylogous Mannich reaction.
-
Reagents and Materials:
-
4-chlorobutanal
-
(Rs)-tert-butanesulfinamide
-
Anhydrous copper(II) sulfate (B86663) (CuSO₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a stirred solution of 4-chlorobutanal (1.2 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere, add (Rs)-tert-butanesulfinamide (1.0 equivalent).
-
Add anhydrous CuSO₄ (2.0 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄.
-
Wash the Celite pad with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Rs)-N-(4-chlorobutylidene)-tert-butanesulfinamide.
-
The crude product is of sufficient purity to be used in the next step without further purification. The yield is typically around 95%.
-
Protocol 2: Asymmetric Vinylogous Mannich Reaction
This protocol details the crucial stereochemistry-defining step of the synthesis.
-
Reagents and Materials:
-
(Rs)-N-(4-chlorobutylidene)-tert-butanesulfinamide
-
3-methyl-2-(tert-butyldimethylsilyloxy)furan
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
-
Procedure:
-
Dissolve 3-methyl-2-(tert-butyldimethylsilyloxy)furan (1.5 equivalents) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (2.0 equivalents) to the cooled solution.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of (Rs)-N-(4-chlorobutylidene)-tert-butanesulfinamide (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is used directly in the next step without purification. The diastereomeric ratio of the product is determined to be 95:5 by ¹H NMR analysis of
-
Application Note: Purification of Pandamarilactonine A by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A is a pyrrolidine-type alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] This compound, along with its analogues, has garnered interest within the scientific community for its potential biological activities. As a member of the Pandanus alkaloids, this compound is a subject of phytochemical and pharmacological research.[4][5] The isolation and purification of this compound in high purity are crucial for its structural elucidation, pharmacological screening, and subsequent drug development studies. High-Performance Liquid Chromatography (HPLC) is an effective technique for the purification of such natural products, offering high resolution and reproducibility.[6] This application note provides a detailed protocol for the purification of this compound using preparative reverse-phase HPLC.
Principle of HPLC Separation
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). In reverse-phase HPLC, the stationary phase is nonpolar, while the mobile phase is polar. Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase. The separation is influenced by factors such as the composition of the mobile phase, its flow rate, and the column temperature.
Caption: Principle of HPLC separation.
Experimental Protocols
Plant Material and Extraction
Fresh leaves of Pandanus amaryllifolius are collected and air-dried. The dried leaves are ground into a fine powder. The powdered plant material is then subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, to obtain a crude extract containing a mixture of alkaloids and other secondary metabolites.
Preliminary Fractionation (Optional)
To enrich the alkaloid fraction and reduce the complexity of the mixture prior to HPLC, an acid-base extraction can be performed. The crude extract is dissolved in an acidic aqueous solution and partitioned with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.
Preparative HPLC Purification
The enriched alkaloid fraction is subjected to preparative reverse-phase HPLC for the final purification of this compound.
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV-Vis detector
-
Fraction collector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-35 min, 10-50% B; 35-40 min, 50-90% B; 40-45 min, 90% B; 45-50 min, 90-10% B; 50-60 min, 10% B |
| Flow Rate | 15.0 mL/min |
| Detection | 220 nm |
| Injection Volume | 500 µL |
| Column Temperature | 25°C |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes.
-
Dissolve the enriched alkaloid fraction in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Run the gradient program and monitor the separation at 220 nm.
-
Collect fractions corresponding to the peak of interest (this compound). The retention time will need to be determined by analytical HPLC prior to preparative scale-up.
-
Combine the fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure to obtain purified this compound.
Purity Analysis
The purity of the isolated this compound is determined by analytical HPLC using a similar method but with a smaller dimension column and a lower flow rate.
Analytical HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min, 10-60% B; 20-25 min, 60-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound.
| Analyte | Retention Time (min) | Purity (%) | Yield (mg/g of crude extract) |
| This compound | ~25.4 | >98% | ~1.2 |
Note: The retention time is an approximate value and may vary depending on the specific HPLC system and conditions.
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound from Pandanus amaryllifolius using preparative HPLC. The described method, including the suggested chromatographic conditions, is designed to yield a high-purity product suitable for further research and development. The successful isolation of this compound is a critical step in unlocking its full therapeutic potential.
References
- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. New alkaloids from Pandanus amaryllifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols: Pandamarilactonine A Antimicrobial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2] Recent studies have highlighted its potential as an antimicrobial agent, demonstrating inhibitory and bactericidal effects against a range of pathogenic bacteria.[1][2][3][4][5] Notably, this compound has shown significant activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[1][3][4][5] This document provides a detailed protocol for assessing the antimicrobial activity of this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Summary
The antimicrobial activity of this compound and related compounds has been quantified against several key bacterial strains. The following table summarizes the reported MIC and MBC values.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa ATCC 27853 | 15.6 | 31.25 | [1][3] |
| Staphylococcus aureus ATCC 25923 | >500 | >500 | [1] | |
| Escherichia coli ATCC 25922 | >500 | >500 | [1] | |
| Pandamarilactonine B | Pseudomonas aeruginosa ATCC 27853 | 500 | >500 | [1] |
| Staphylococcus aureus ATCC 25923 | >500 | >500 | [1] | |
| Escherichia coli ATCC 25922 | >500 | >500 | [1] | |
| Pandamarilactone-1 | Pseudomonas aeruginosa ATCC 27853 | >500 | >500 | [1] |
| Staphylococcus aureus ATCC 25923 | >500 | >500 | [1] | |
| Escherichia coli ATCC 25922 | >500 | >500 | [1] | |
| Pandamarilactone-32 | Pseudomonas aeruginosa ATCC 27853 | >500 | >500 | [1] |
| Staphylococcus aureus ATCC 25923 | >500 | >500 | [1] | |
| Escherichia coli ATCC 25922 | >500 | >500 | [1] |
Experimental Workflow
The following diagram outlines the major steps in the determination of MIC and MBC values for this compound.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. [PDF] Antimicrobial alkaloids from the leaves of Pandanus amaryllifolius | Semantic Scholar [semanticscholar.org]
- 5. Antimicrobial alkaloids from the leaves of Pandanus amaryllifolius | Journal of Applied Pharmaceutical Science [bibliomed.org]
Application Notes and Protocols: In Vitro Testing of Pandamarilactonine A against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, a plant commonly known as pandan.[1][2] Recent studies have identified its potential as an antimicrobial agent.[3][4] Notably, this compound has demonstrated significant activity against Pseudomonas aeruginosa, an opportunistic Gram-negative bacterium known for its high resistance to multiple antibiotics and its ability to form biofilms.[1][5] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound against P. aeruginosa, catering to researchers in microbiology, natural product chemistry, and antibiotic drug development.
Quantitative Data Summary
The antimicrobial activity of this compound against Pseudomonas aeruginosa (ATCC 27853) has been quantified, revealing potent inhibitory and bactericidal effects. The key metrics, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are summarized below.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa ATCC 27853 | 15.6 | 31.25 | [1][3] |
| Pandamarilactone-1 | Pseudomonas aeruginosa ATCC 27853 | >500 | >500 | [3] |
| Pandamarilactonine-B | Pseudomonas aeruginosa ATCC 27853 | 500 | >500 | [3] |
| Crude Base Extract | Pseudomonas aeruginosa ATCC 27853 | 125 | 500 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of P. aeruginosa.[6]
Materials:
-
This compound
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture P. aeruginosa overnight on a suitable agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in CAMHB across the 96-well plate to achieve the desired concentration range (e.g., from 100 µg/mL to 0.78 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.[6]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[6]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Nutrient Agar (NA) plates
-
Sterile spreaders or loops
Procedure:
-
Subculturing from MIC Plate:
-
Following MIC determination, take a 10 µL aliquot from all wells of the MIC plate that showed no visible growth.
-
Spot or spread the aliquot onto separate, clearly labeled NA plates.[3]
-
-
Incubation:
-
Incubate the NA plates at 37°C for 24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the NA plates.[3]
-
Protocol 3: Biofilm Inhibition Assay
This protocol uses the crystal violet method to quantify the effect of this compound on P. aeruginosa biofilm formation.[7]
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottomed microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or Glacial Acetic Acid (30%)
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Add a standardized P. aeruginosa inoculum (adjusted to 0.5 McFarland) to each well.
-
-
Incubation for Biofilm Formation:
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
-
Washing and Staining:
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
-
Quantification:
-
Wash away excess stain with water and air-dry the plate.
-
Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro testing of this compound.
Potential Mechanism of Action: Quorum Sensing Inhibition
While the precise mechanism of this compound is yet to be elucidated, a common target for anti-pseudomonal agents is the quorum sensing (QS) system, which regulates virulence and biofilm formation. The diagram below illustrates a simplified Las/Rhl QS cascade in P. aeruginosa, a potential target for investigation.
Caption: Hypothetical targeting of P. aeruginosa Quorum Sensing.
References
- 1. [PDF] Antimicrobial alkaloids from the leaves of Pandanus amaryllifolius | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-Pseudomonas aeruginosa activity of a scorpion peptide derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Pandamarilactonine A: Application Notes for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A is an alkaloid isolated from the leaves of Pandanus amaryllifolius. Emerging in vitro and in silico research has identified it as a promising candidate for the development of therapeutics for Alzheimer's disease (AD). Its potential multi-target approach, including inhibition of amyloid-beta (Aβ) aggregation, prevention of Advanced Glycation End-product (AGEs) formation, and possible acetylcholinesterase (AChE) inhibition, makes it a compound of significant interest. These application notes provide a summary of the current research, quantitative data, and detailed protocols for experiments involving this compound in the context of AD research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in silico studies on this compound's activity related to Alzheimer's disease pathologies.
Table 1: In Vitro Bioactivity of this compound
| Bioactivity Assay | Target | Concentration | Result | Reference |
| Aβ Aggregation Inhibition | Amyloid-beta peptide | 100 µg/mL | 74% inhibition | [1][2][3] |
| AGEs Formation Inhibition | Bovine Serum Albumin (BSA)-dextrose model | 100 µg/mL | 74% inhibition | [1][2] |
| AGEs Formation Inhibition | Bovine Serum Albumin (BSA)-dextrose model | 50 µg/mL | 50% inhibition | [1][2] |
Table 2: In Silico Analysis of this compound
| Analysis Type | Target | Result (Binding Energy) | Reference |
| Molecular Docking | Aβ dodecameric structure | -7.5 to -7.7 kcal/mol | [1] |
| Molecular Docking | Acetylcholinesterase (AChE) | Lowest binding energy among tested Pandanus sp. compounds | [4] |
Potential Mechanisms of Action in Alzheimer's Disease
This compound is hypothesized to counteract Alzheimer's disease progression through several mechanisms. The primary reported activities are the inhibition of key pathological events: amyloid-beta aggregation and the formation of advanced glycation end-products. Additionally, computational studies suggest it may inhibit acetylcholinesterase, a key enzyme in neurotransmission. Extracts from its source plant, Pandanus amaryllifolius, have also shown neuroprotective effects by reducing oxidative stress and preserving mitochondrial function in neuronal cells exposed to Aβ.[1][4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expose Artikel | PDF | Drug Discovery | Alzheimer's Disease [scribd.com]
- 5. Pandanus amaryllifolius Exhibits In Vitro Anti-Amyloidogenic Activity and Promotes Neuroprotective Effects in Amyloid-β-Induced SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Pandamarilactonine A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] Preliminary studies on crude extracts of Pandanus amaryllifolius have indicated potential cytotoxic and pro-apoptotic effects on cancer cell lines, suggesting that its bioactive compounds, such as this compound, could be of interest in cancer research and drug discovery.[4][5] These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound.
The described assays will enable researchers to determine the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The protocols are designed to be robust and reproducible, providing a framework for the initial cytotoxicological profiling of this natural product.
Data Presentation
Effective evaluation of a potential therapeutic agent requires clear and concise data presentation. The following tables provide templates for summarizing the quantitative data obtained from the cytotoxicity and apoptosis assays.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MDA-MB-231 | 0 (Vehicle Control) | 100 ± 4.5 | rowspan="6"> Calculated Value |
| 1 | 85.2 ± 5.1 | ||
| 10 | 62.7 ± 3.9 | ||
| 25 | 48.9 ± 4.2 | ||
| 50 | 25.1 ± 3.5 | ||
| 100 | 10.3 ± 2.8 | ||
| MCF-7 | 0 (Vehicle Control) | 100 ± 5.2 | rowspan="6"> Calculated Value |
| 1 | 90.1 ± 4.8 | ||
| 10 | 70.5 ± 5.5 | ||
| 25 | 55.3 ± 4.7 | ||
| 50 | 30.8 ± 3.9 | ||
| 100 | 15.6 ± 3.1 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| MDA-MB-231 | 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 14.8 ± 2.3 | |
| 10 | 35.1 ± 3.7 | |
| 25 | 50.6 ± 4.1 | |
| 50 | 72.3 ± 5.2 | |
| 100 | 88.9 ± 4.9 | |
| MCF-7 | 0 (Vehicle Control) | 4.9 ± 0.9 |
| 1 | 12.5 ± 1.8 | |
| 10 | 30.2 ± 3.1 | |
| 25 | 48.7 ± 3.9 | |
| 50 | 68.9 ± 4.8 | |
| 100 | 85.4 ± 5.3 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Cell Line | This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| MDA-MB-231 | 0 (Vehicle Control) | 95.1 ± 2.5 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 25 | 55.3 ± 4.1 | 28.7 ± 3.2 | 12.5 ± 2.1 | 3.5 ± 0.9 | |
| 50 | 30.8 ± 3.8 | 45.2 ± 4.5 | 20.1 ± 2.9 | 3.9 ± 1.1 |
Table 4: Caspase-3/7, -8, and -9 Activity
| Cell Line | This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| MDA-MB-231 | 0 (Vehicle Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 25 | 3.8 ± 0.4 | 1.2 ± 0.2 | 3.5 ± 0.3 | |
| 50 | 6.2 ± 0.7 | 1.5 ± 0.3 | 5.9 ± 0.6 |
Experimental Protocols
The following are detailed protocols for the key experiments to assess the cytotoxicity of this compound.
Cell Culture and Treatment
-
Cell Lines: Human breast adenocarcinoma cell lines MDA-MB-231 (hormone-insensitive) and MCF-7 (hormone-sensitive) are commonly used in cancer research.[6][7]
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Seeding: Seed the cells in appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase during the experiment (e.g., 1 x 10⁴ cells/well for a 96-well plate). Allow the cells to adhere overnight.
-
Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Incubation with MTT: After the treatment period, add 20 µL of the MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated using non-linear regression analysis.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[10][11]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves transferring the supernatant to a new 96-well plate and adding the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (e.g., 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (vehicle-treated cells).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence indicates Annexin V binding to externalized phosphatidylserine (B164497) in apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caspase Activity Assay
This assay measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases involved in apoptosis.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.
-
Caspase Reaction: Add the caspase substrate (e.g., a substrate conjugated to a fluorophore or a chromophore) to the cell lysate.
-
Incubation: Incubate the reaction mixture according to the manufacturer's instructions to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Express the caspase activity as a fold change relative to the vehicle-treated control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for Apoptosis Induction
Based on studies of Pandanus amaryllifolius extracts, a plausible mechanism of action for this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[4][5]
Caption: Proposed intrinsic apoptosis pathway for this compound.
References
- 1. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pandamarilactone-1. | Department of Chemistry [chem.ox.ac.uk]
- 4. In vitro evaluation of Pandanus amaryllifolius ethanol extract for induction of cell death on non-hormone dependent human breast adenocarcinoma MDA-MB-231 cell via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of Pandanus amaryllifolius ethanol extract for induction of cell death on non-hormone dependent human breast adenocarcinoma MDA-MB-231 cell via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural compounds with cell growth inhibitory activity in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. media.sciltp.com [media.sciltp.com]
- 12. Amaryllidaceae-Type Alkaloids from Pancratium maritimum: Apoptosis-Inducing Effect and Cell Cycle Arrest on Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pandamarilactonine A in Pandanus amaryllifolius Extracts
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive protocol for the extraction and quantification of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius Roxb. The methodology outlines a robust procedure for sample preparation followed by a sensitive and selective quantification using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in the analysis of natural products. All experimental procedures are detailed, and quantitative data is summarized for clarity.
Introduction
Pandanus amaryllifolius, commonly known as pandan, is a tropical plant widely used in Southeast Asia for its distinct aroma and in traditional medicine.[1] Phytochemical investigations have revealed the presence of a unique class of alkaloids, including this compound.[2][3] These compounds have garnered interest for their potential biological activities, including antimicrobial and neuroprotective effects.[3][4] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological studies. This document provides a detailed workflow for the reliable quantification of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Detailed Experimental Protocols
Plant Material and Extraction
-
Plant Material : Use healthy, mature leaves of Pandanus amaryllifolius, dried in the shade and ground into a fine powder.
-
Extraction :
-
Weigh 10 g of the powdered leaf material into a flask.
-
Add 100 mL of methanol (B129727) and extract using sonication for 30 minutes at room temperature.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the methanolic extracts and filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
-
Dissolve the crude methanol extract in 50 mL of 1 N Hydrochloric acid (HCl).
-
Wash the acidic solution three times with 50 mL of ethyl acetate (B1210297) to remove neutral and acidic compounds. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the basified aqueous solution three times with 50 mL of dichloromethane (B109758).
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.[5]
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge : Use a cation exchange SPE cartridge (e.g., Strata SCX).
-
Conditioning : Condition the cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[2]
-
Loading : Dissolve the crude alkaloid fraction in a minimal amount of 0.05 M sulfuric acid and load it onto the conditioned cartridge.
-
Washing : Wash the cartridge with 5 mL of 0.05 M sulfuric acid followed by 5 mL of methanol to remove impurities.
-
Elution : Elute the alkaloids with 10 mL of a freshly prepared mixture of ethyl acetate:methanol:acetonitrile:ammonia:triethylamine (80:10:5:2.5:2.5, v/v/v/v/v).[6]
-
Drying : Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Quantification
Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | ESI Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Table 1: HPLC-MS/MS Parameters
MRM Transitions for this compound (Hypothetical)
Since this compound is not a commonly available standard, the exact MRM transitions would need to be determined by infusing a purified standard. However, based on its chemical structure, hypothetical transitions can be proposed. For a more robust analysis, it is recommended to isolate and purify this compound to determine its exact mass and fragmentation pattern.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized CE |
| Fragment 2 | Optimized CE |
Table 2: Hypothetical MRM Transitions
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9]
| Parameter | Method | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of the standard. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N = 3) or standard deviation of the response and the slope. | Lowest concentration at which the analyte can be detected. |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N = 10) or standard deviation of the response and the slope. | Lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Precision (Intra-day and Inter-day) | Analyze replicate injections of standard solutions at three different concentrations on the same day and on different days. | Relative Standard Deviation (RSD) < 15% |
| Accuracy (Recovery) | Spike a blank matrix with known concentrations of the standard and analyze. | Recovery between 80-120% |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). | RSD < 15% under varied conditions. |
Table 3: Method Validation Parameters
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for this compound in different batches of P. amaryllifolius leaf extracts.
| Sample ID | This compound Concentration (µg/g of dry weight) | RSD (%) (n=3) |
| Batch A | 15.8 | 4.2 |
| Batch B | 21.3 | 3.8 |
| Batch C | 12.5 | 5.1 |
Table 4: Hypothetical Quantification of this compound
Potential Biological Activity and Signaling Pathway
Extracts of Pandanus amaryllifolius have been reported to possess various biological activities. While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on the plant's extracts suggest potential involvement in cell survival and stress response pathways. For instance, polyphenol extracts have been shown to influence the AMPK/AKT/mTOR pathway.[1][5] Furthermore, neuroprotective effects observed with the extracts suggest a role in mitigating oxidative stress and preserving mitochondrial function.[4]
Conclusion
This application note provides a detailed and robust methodology for the quantification of this compound in Pandanus amaryllifolius extracts. The described protocol, from extraction to HPLC-MS/MS analysis and method validation, offers a reliable framework for researchers in natural product chemistry and drug discovery. The presented workflow and protocols can be adapted for the quantification of other related alkaloids in various plant matrices. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Pandanus Amaryllifolius Roxb. Polyphenol Extract Alleviates NAFLD via Regulating Gut Microbiota and AMPK/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pandanus amaryllifolius Exhibits In Vitro Anti-Amyloidogenic Activity and Promotes Neuroprotective Effects in Amyloid-β-Induced SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pandanus Amaryllifolius Roxb. Polyphenol Extract Alleviates NAFLD via Regulating Gut Microbiota and AMPK/AKT/mTOR Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pandamarilactonine A
Welcome to the technical support center for the synthesis of Pandamarilactonine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: A primary challenge is managing the configurational instability of the pyrrolidin-2-yl butenolide moiety. This instability can lead to difficulties in achieving high enantiopurity and controlling diastereoselectivity, often resulting in a mixture of isomers.
Q2: Why is the furan (B31954) oxidation step prone to side reactions?
A2: Direct oxidation of the precursor containing a free amine using singlet oxygen (¹O₂) or other oxidants can lead to complex product mixtures and significantly low yields. The free amine can interfere with the desired oxidation pathway. To circumvent this, protection of the amine group, for instance with a Boc (tert-butyloxycarbonyl) group, is highly recommended before the oxidation step.[1]
Q3: What are the common side products formed during the synthesis?
A3: The most common side products are other isomers of Pandamarilactonine, such as Pandamarilactonine B, C, and D. These isomers are primarily formed during the acid-catalyzed spiro-N,O-acetalization and elimination step.[1][2][3][4][5]
Q4: What is the "unproductive decomposition" mentioned in some synthesis routes?
A4: During the acid-catalyzed spirocyclization, harsh acidic conditions or an improper balance of reagents can lead to the decomposition of the desired product or intermediates. While the exact structures of the decomposition products are not always fully characterized in the literature, they represent a significant loss of material and can complicate purification. Careful control of acid concentration and reaction time is crucial to minimize this.[1][4]
Troubleshooting Guides
Problem 1: Low Yield and Mixture of Isomers in the Spiro-N,O-acetalization Step
Symptoms:
-
The final product is a complex mixture containing this compound and its isomers (B, C, D).
-
The overall yield of the desired this compound is significantly low (e.g., around 12%).[1]
Possible Causes:
-
Inappropriate Acid Concentration: The spirocyclization and elimination cascade is highly sensitive to the concentration of the acid catalyst. Both insufficient and excessive acid can lead to a poor yield of the desired product and favor the formation of a mixture of isomers.[1][4]
-
Reaction Conditions: Temperature and reaction time can influence the equilibrium between the different isomers and the extent of decomposition.
Solutions:
-
Optimize Acid Concentration: A biphasic system of sulfuric acid (H₂SO₄) in dichloromethane (B109758) (CH₂Cl₂) has been shown to be effective. It is crucial to carefully titrate the amount of H₂SO₄. One study found that using 2.0 equivalents of H₂SO₄ in a single reaction produced pandamarilactone-1 (a precursor) in 12% yield, with the remainder being a mixture of pandamarilactonines A–D.[1] Experimenting with slightly lower or higher equivalents of acid in small-scale trials may help optimize the yield of the desired isomer.
-
Stepwise Acid Addition: Instead of adding all the acid at once, a stepwise approach may offer better control. For instance, adding an initial amount of acid to drive the initial cyclization and then a subsequent portion to promote the final elimination could be beneficial.
-
Alternative Lewis or Protic Acids: While H₂SO₄ is commonly used, exploring other protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂) under carefully controlled conditions might provide a different product distribution. However, initial studies with various protic and Lewis acids have shown challenges in finding a balance between reaction and decomposition.[1][4]
Problem 2: Unanticipated syn-Diastereoselectivity in Vinylogous Mannich Reaction
Symptoms:
-
Formation of an unexpected syn-diastereomer as the major product (up to 95:5 dr) during the vinylogous Mannich reaction, particularly when using N-tert-butanesulfinimines.[6]
Possible Causes:
-
Chiral Auxiliary Influence: The N-tert-butanesulfinimine chiral auxiliary can unexpectedly direct the stereochemical outcome of the reaction to favor the syn-adduct.
-
Reaction Conditions: The specific Lewis acid, solvent, and temperature used can influence the transition state of the reaction and thus the diastereoselectivity.
Solutions:
-
Choice of Chiral Auxiliary: If the syn-product is undesired, consider using a different chiral auxiliary that is known to favor the formation of the anti-adduct in vinylogous Mannich reactions.
-
Lewis Acid Screening: The diastereoselectivity of vinylogous Mannich reactions is often highly dependent on the Lewis acid promoter. A screening of different Lewis acids (e.g., TiCl₄, Sc(OTf)₃, ZnCl₂) could identify conditions that favor the desired anti-diastereomer.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the diastereoselectivity by favoring the thermodynamically more stable transition state.
Data Presentation
Table 1: Effect of H₂SO₄ Concentration on Pandamarilactone-1 Yield
| H₂SO₄ (equivalents) | Yield of Pandamarilactone-1 | Side Products | Reference |
| 0.8 | Partial reaction | Mixture of this compound/B variants | [1][4] |
| 1.0 (on intermediate) | Successful conversion | - | [1] |
| 2.0 (single reaction) | 12% | Majority as a mixture of Pandamarilactonines A-D | [1] |
Experimental Protocols
Protocol 1: Boc Protection of the Amine Precursor
This is a generalized protocol for the Boc protection of a primary or secondary amine.
-
Dissolve the Amine: Dissolve the amine precursor in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add Boc Anhydride and Base: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1-1.5 equivalents) to the solution. Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N) to maintain a basic pH.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the N-Boc protected product by column chromatography on silica (B1680970) gel.
Protocol 2: Furan Oxidation using Singlet Oxygen
This protocol describes the oxidation of a Boc-protected furan precursor.
-
Prepare Solution: Dissolve the N-Boc protected furan precursor in a suitable solvent for photo-oxidation, such as methanol (B129727) (MeOH) or dichloromethane (CH₂Cl₂).
-
Add Photosensitizer: Add a catalytic amount of a photosensitizer, such as Rose Bengal or Methylene Blue.
-
Oxygenation and Irradiation: Bubble oxygen through the solution while irradiating with a suitable light source (e.g., a 150W tungsten lamp) at a low temperature (e.g., -78 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench and Workup: After completion, quench any remaining reactive oxygen species with a reducing agent like triphenylphosphine (B44618) or dimethyl sulfide. Remove the solvent under reduced pressure. The crude product can then be used in the next step.
Protocol 3: Acid-Catalyzed Spiro-N,O-acetalization and Elimination
This protocol is based on the conditions reported for the synthesis of pandamarilactone-1.
-
Prepare Biphasic System: Dissolve the crude product from the furan oxidation in dichloromethane (CH₂Cl₂).
-
Add Sulfuric Acid: Add a pre-determined amount of concentrated sulfuric acid (e.g., 2.0 equivalents) dropwise to the vigorously stirred solution at room temperature.
-
Reaction: Continue to stir the biphasic mixture vigorously. Monitor the reaction by TLC to follow the conversion of the intermediate to the final product.
-
Quench: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the acidic phase is neutralized.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting residue will be a mixture of Pandamarilactonine isomers.
-
Purification: The separation of the isomers typically requires careful column chromatography on silica gel, often with a gradient elution system.
Visualizations
Caption: Workflow for this compound synthesis highlighting key side reactions.
References
- 1. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pandamarilactone-1. | Department of Chemistry [chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pandamarilactonine A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pandamarilactonine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a pyrrolidine (B122466) alkaloid that has been isolated from plants of the Pandanus genus, notably Pandanus amaryllifolius Roxb.[1][2]. It is often found alongside other structurally related alkaloids, which can present challenges during purification.[1]
Q2: What are the major challenges in the purification of this compound?
The primary challenges include:
-
Low Yield: Due to its presence as a minor constituent in the crude extract.
-
Co-eluting Impurities: Structurally similar alkaloids and other secondary metabolites often co-elute with this compound, making separation difficult.
-
Compound Instability: Alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during lengthy purification processes.
Q3: Are there any known issues with compound stability during extraction and purification?
Yes, the use of conventional acid-base treatments during the initial extraction of Pandanus alkaloids has been noted to potentially introduce artifacts.[3] It is advisable to use mild extraction and purification conditions to avoid degradation or isomerization of this compound.
Troubleshooting Guides
Issue 1: Low Final Yield of this compound
If you are experiencing a lower than expected yield of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Extraction | Ensure the plant material is thoroughly ground to increase surface area. Optimize the solvent system and extraction time. Sequential extractions with solvents of varying polarity may improve the recovery of the target compound. |
| Degradation during Extraction/Purification | Avoid harsh acidic or basic conditions.[3] Work at lower temperatures (e.g., 4°C) during extraction and chromatography where possible. Protect extracts and fractions from direct light. |
| Loss during Liquid-Liquid Partitioning | Emulsion formation can trap the analyte. To break emulsions, try adding brine or gently swirling instead of vigorous shaking. Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the organic layer. |
| Irreversible Adsorption to Stationary Phase | Strong binding to silica (B1680970) gel can occur. "Dry loading" the sample onto a small amount of silica can improve recovery. If irreversible binding is suspected, consider using a different stationary phase, such as alumina. |
| Incomplete Elution from Chromatographic Columns | Ensure the elution gradient is not too steep. Tailing of the peak can indicate slow elution; increasing the polarity of the mobile phase after the main peak has started to elute can help recover the tail. |
Issue 2: Co-elution of Impurities with this compound
Peak co-elution is a common problem when purifying natural products from a complex mixture.
| Potential Cause | Recommended Solutions |
| Structurally Similar Alkaloids | Optimize the selectivity of your chromatographic method. For silica gel chromatography, experiment with different solvent systems. A typical starting point is a gradient of chloroform (B151607) and methanol (B129727). For HPLC, consider different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers. |
| Inadequate Chromatographic Resolution | For column chromatography, ensure a proper column length-to-diameter ratio and use a smaller particle size for the stationary phase. In HPLC, use a longer column, a smaller particle size, or optimize the flow rate and temperature. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. For silica gel chromatography, a general guideline is a silica-to-sample ratio of at least 30:1 (w/w). |
| Peak Tailing | Tailing can obscure smaller, closely eluting peaks. In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can reduce tailing of basic compounds like alkaloids. In reverse-phase HPLC, ensure the mobile phase pH is appropriate for the analyte's pKa. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of this compound
This protocol outlines a general procedure for the extraction and initial fractionation of this compound from Pandanus amaryllifolius leaves.
-
Drying and Grinding: Air-dry fresh leaves of P. amaryllifolius in the shade and grind them into a fine powder.
-
Maceration: Macerate the powdered leaves in methanol (MeOH) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Acid-Base Partitioning (Modified):
-
Dissolve the crude extract in 10% acetic acid.
-
Wash the acidic solution with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous layer to ~9-10 with a mild base (e.g., ammonium (B1175870) hydroxide) at a low temperature.
-
Extract the basified solution with chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) to obtain the crude alkaloid fraction.
-
-
Drying and Storage: Dry the crude alkaloid fraction over anhydrous sodium sulfate, filter, and evaporate the solvent. Store the dried extract at -20°C until further purification.
Protocol 2: Silica Gel Column Chromatography
This protocol describes a typical silica gel column chromatography step for the separation of the crude alkaloid fraction.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or chloroform) and carefully pack it into a glass column.
-
Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel ("dry loading"). Gently layer the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% CHCl₃) and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% MeOH in CHCl₃).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).
-
TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., CHCl₃:MeOH, 95:5). Visualize the spots under UV light or by staining with Dragendorff's reagent. An optimal Rf value for column separation is typically between 0.2 and 0.5.
-
Pooling of Fractions: Combine the fractions containing this compound based on the TLC analysis.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the final purification of this compound.
-
Column and Mobile Phase: Use a reverse-phase C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) (ACN) or methanol (MeOH) and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Gradient Elution: A common approach is to use a linear gradient, for example, starting with 10% ACN in water (with 0.1% formic acid) and increasing to 100% ACN over 30-40 minutes.
-
Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC runs.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC with a photodiode array (PDA) detector to check for peak homogeneity.
Visualizations
General Workflow for this compound Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Potential Signaling Pathway for Pyrrolidine Alkaloid-Induced Cytotoxicity
While the specific signaling pathway for this compound is not yet fully elucidated, many alkaloids exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a plausible pathway based on the known mechanisms of similar compounds.
Caption: A putative signaling pathway for cytotoxicity induced by pyrrolidine alkaloids.
References
- 1. ICOPMAP SPECIAL EDITION Phytochemistry and pharmacology of Pandanus amaryllfolius Roxb. | Pharmacy Education [pharmacyeducation.fip.org]
- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Pandamarilactonine A Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pandamarilactonine A.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when separating this compound using HPLC?
A1: this compound is an alkaloid, and common challenges in its HPLC separation can include poor peak shape (tailing or fronting), variable retention times, and co-elution with other structurally similar alkaloids present in the plant extract. These issues can arise from interactions with residual silanols on the column, improper mobile phase pH, or suboptimal mobile phase composition.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: A reversed-phase C18 column is a good starting point for the separation of this compound. These columns are versatile and widely used for the analysis of a broad range of compounds, including alkaloids. For improved peak shape and performance, using a high-purity silica-based C18 column is recommended to minimize interactions with silanol (B1196071) groups.
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
A3: The mobile phase pH is a critical parameter for the analysis of ionizable compounds like alkaloids. This compound contains basic nitrogen atoms, and its retention will be highly dependent on the pH. At a low pH (around 3-4), the alkaloid will be protonated, which can lead to better interaction with the stationary phase and improved peak shape by suppressing silanol interactions. It is crucial to operate within the stable pH range of the selected column, typically pH 2-8 for silica-based columns.
Q4: What are some common mobile phases used for the separation of alkaloids like this compound?
A4: A common mobile phase for the reversed-phase HPLC separation of alkaloids consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier. Additives like formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are frequently used to improve peak shape and control ionization. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for separating complex mixtures from plant extracts.
Troubleshooting Guide
Peak Shape Problems
Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?
A: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
Possible Causes & Solutions:
-
Silanol Interactions:
-
Solution: Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), or use an acidic modifier like formic acid or TFA to suppress silanol activity. Using a column with end-capping or a high-purity silica (B1680970) stationary phase can also minimize these interactions.
-
-
Column Overload:
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Mobile Phase pH:
-
Solution: Adjust the mobile phase pH to ensure consistent ionization of this compound. A lower pH (e.g., 3.0) is generally recommended for alkaloids.
-
Retention Time Variability
Q: The retention time for this compound is shifting between injections. What could be causing this instability?
A: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase preparation.
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Composition:
-
Solution: Ensure the mobile phase is prepared fresh daily and is well-mixed. If using a gradient, check the pump's proportioning valves for proper functioning.
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a consistent temperature, as even small changes in temperature can affect retention times.
-
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is particularly important when using mobile phases with ion-pairing reagents.
-
-
Flow Rate Instability:
-
Solution: Check the pump for leaks and ensure the flow rate is stable and accurate.
-
Poor Resolution
Q: I am having difficulty separating this compound from other closely related compounds in my sample. How can I improve the resolution?
A: Improving resolution often involves optimizing the mobile phase composition, flow rate, or changing the stationary phase.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Strength:
-
Solution: Adjust the gradient slope or the initial percentage of the organic solvent. A shallower gradient can improve the separation of closely eluting peaks.
-
-
Incorrect Mobile Phase Modifier:
-
Solution: Experiment with different acidic modifiers (e.g., formic acid vs. TFA) as they can alter the selectivity of the separation.
-
-
Inefficient Column:
-
Solution: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve efficiency.
-
-
Suboptimal Temperature:
-
Solution: Varying the column temperature can affect the selectivity of the separation. Try analyzing at different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on resolution.
-
Data Presentation: Starting HPLC Parameters
The following table provides suggested starting parameters for developing an HPLC method for this compound. These are general recommendations and may require further optimization.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV, 220-280 nm (scan for optimal wavelength) |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol: HPLC Analysis of this compound in a Plant Extract
-
Sample Preparation:
-
Extract the dried and powdered plant material (e.g., roots of Pandanus amaryllifolius) with methanol or ethanol.
-
Evaporate the solvent to obtain the crude extract.
-
Dissolve a known amount of the crude extract in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System Preparation:
-
Prepare the
-
Solving solubility issues of Pandamarilactonine A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pandamarilactonine A in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural alkaloid compound isolated from the leaves and roots of Pandanus amaryllifolius, a tropical plant.[1][2][3][4] It belongs to the pyrrolidinyl-α,β-unsaturated γ-lactone class of alkaloids.[3] Research has shown that this compound possesses various biological activities, including antimicrobial properties, specifically against Pseudomonas aeruginosa, and the ability to inhibit amyloid-β (Aβ) aggregation, suggesting potential therapeutic applications.[1][5]
Q2: Why am I observing precipitation when adding this compound to my aqueous assay buffer?
This compound is a lipophilic, poorly water-soluble molecule.[6][7] When a concentrated stock solution, typically prepared in an organic solvent, is introduced into an aqueous medium (e.g., cell culture media, phosphate-buffered saline), the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of the solution.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Based on its chemical properties, this compound is soluble in several organic solvents. It is recommended to prepare a high-concentration primary stock solution in 100% Dimethyl Sulfoxide (DMSO). Other suitable organic solvents include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] For most biological assays, DMSO is the preferred solvent due to its miscibility with water and relatively low toxicity at low concentrations.
Q4: How can I use this compound in my aqueous-based assay without it precipitating?
To prevent precipitation, it is crucial to first dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution. This stock can then be serially diluted to intermediate concentrations before being introduced into the final aqueous assay buffer. This stepwise dilution helps to avoid a sudden, large decrease in solvent polarity. The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.
Q5: What is the maximum concentration of DMSO tolerated in most cell-based assays?
While tolerance can vary between cell lines and assay types, a final DMSO concentration of ≤0.5% (v/v) is generally considered safe for most cell-based experiments. It is highly recommended to perform a solvent tolerance control experiment to determine the maximum percentage of DMSO your specific assay can tolerate without affecting the results.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to address solubility problems with this compound in your experiments.
Problem: Precipitate forms upon dilution of the this compound stock solution into the aqueous assay medium.
Caption: Troubleshooting workflow for this compound solubility.
Data Summary
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Soluble | Primary stock solution for biological assays. |
| Chloroform | Soluble | Chemical analysis and extraction. |
| Dichloromethane | Soluble | Chemical analysis and extraction. |
| Ethyl Acetate | Soluble | Chemical analysis and extraction. |
| Acetone | Soluble | Chemical analysis and extraction. |
| Water | Poorly Soluble | Not recommended for stock solution. |
| Ethanol | Poorly Soluble | May be used as a co-solvent in some cases. |
This data is compiled from supplier information and general chemical principles.[5]
Table 2: Recommended Maximum Final Solvent Concentrations in Assays
| Solvent | Max Final Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always run a vehicle control. |
| Ethanol | 0.1% - 0.5% | Can be more toxic to cells than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-20 mM). The molecular weight of this compound is 317.38 g/mol .[8]
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube at 37°C for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Serial Dilution for Aqueous Assays
-
Thaw Stock: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO or the assay medium. For example, dilute the 10 mM stock to 1 mM.
-
Final Dilution: Add the required volume of the stock (or intermediate dilution) to the final assay buffer. Crucially , add the compound drop-wise to the buffer while gently vortexing or swirling the tube. This gradual introduction helps prevent localized high concentrations that can lead to precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your assay buffer. This is essential to ensure that any observed effects are due to this compound and not the solvent.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, alkaloids with similar structural features often interact with fundamental cellular processes. For instance, many natural products are known to influence cell survival and apoptosis pathways such as the PI3K/Akt and MAPK pathways.[9] The diagram below represents a generalized cell signaling cascade that is a common target for investigation when assessing the biological activity of novel compounds.
Caption: A potential signaling pathway for investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 5. This compound | CAS:303008-80-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. wjbphs.com [wjbphs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpretation of Complex NMR Spectra of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the interpretation of complex NMR spectra of Pandamarilactonine A. Due to the intricate structure of this natural product, acquiring and interpreting its NMR data can present several challenges. This guide offers insights into potential issues and provides structured data and experimental protocols to facilitate accurate spectral analysis.
Frequently Asked Questions (FAQs)
Q1: Why are the methylene (B1212753) proton signals in the 1H NMR spectrum of this compound broadened in CDCl3?
A1: Signal broadening for methylene resonances in the 1.5–3.0 ppm region when using chloroform-d (B32938) (CDCl3) as the solvent has been reported. This phenomenon can lead to poor quality 2D NMR data, specifically for HMBC and HSQC experiments. It is suggested that this may be due to conformational exchange or aggregation in this less polar solvent. To overcome this, changing the solvent to methanol-d4 (B120146) is recommended, as it has been shown to produce sharper signals, enabling the acquisition of high-quality, convincing HMBC data.[1]
Q2: I am having difficulty assigning the quaternary carbons of this compound. Which NMR experiment is most crucial for this?
A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for the assignment of quaternary carbons. Since these carbons do not have directly attached protons, they will not show correlations in an HSQC spectrum. Look for long-range correlations (2-3 bonds) from nearby protons to the quaternary carbons in the HMBC spectrum to establish their connectivity and assign their chemical shifts.
Q3: Are there any specific 2D NMR correlations that are key to confirming the core structure of this compound?
A3: Yes, diagnostic HMBC correlations are crucial for confirming the spiro-N,O-acetal core of this compound. While specific correlations from a complete dataset are not publicly available, key correlations would involve protons on the carbons adjacent to the spiro center showing long-range coupling to the spiro carbon itself and surrounding quaternary carbons.
Q4: What are some common issues to look out for when acquiring 2D NMR data for this compound?
A4: Besides solvent-induced line broadening, other potential issues include:
-
Low sample concentration: This can lead to a poor signal-to-noise ratio, especially for less sensitive experiments like HMBC. Ensure your sample is sufficiently concentrated.
-
Incorrectly set parameters: Optimization of acquisition and processing parameters for 2D NMR experiments is critical. This includes setting the correct spectral widths, evolution times, and relaxation delays.
-
Signal overlap: The complexity of the molecule can lead to overlapping signals in both the proton and carbon dimensions, making interpretation challenging. High-field NMR spectrometers can help to resolve these signals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Broadened or unresolved signals in the 1H NMR spectrum. | Use of a non-optimal solvent (e.g., CDCl3). Conformational flexibility. | Change the solvent to methanol-d4.[1] Acquire spectra at different temperatures to check for conformational dynamics. |
| Poor quality or missing cross-peaks in HMBC/HSQC spectra. | Line broadening of proton signals. Insufficient acquisition time. | Use methanol-d4 as the solvent.[1] Increase the number of scans to improve the signal-to-noise ratio. |
| Difficulty in assigning overlapping proton or carbon signals. | Insufficient spectral resolution. | Use a higher field NMR spectrometer (e.g., 600 MHz or above). Utilize 2D experiments with higher resolution in the indirect dimension. |
| Ambiguous assignment of diastereotopic protons. | Complex coupling patterns and signal overlap. | Utilize 2D COSY and TOCSY experiments to trace out spin systems. NOESY/ROESY experiments can provide through-space correlations to aid in stereochemical assignments. |
| Inability to identify all quaternary carbons. | Lack of clear HMBC correlations. | Optimize the HMBC experiment by adjusting the long-range coupling delay to enhance correlations to quaternary carbons. Ensure a high signal-to-noise ratio. |
Data Presentation
Table 1: 1H NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| Data not available in a complete, tabulated format in the searched sources. |
Table 2: 13C NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ ppm) |
| Data reported to be essentially identical to the originally isolated compound, but a complete table is not available in the searched sources.[1] |
Table 3: Key 2D NMR Correlations for Structural Elucidation
| Proton (δ ppm) | Correlated Carbon (δ ppm) - HMBC | Correlated Proton (δ ppm) - COSY |
| Specific correlation data is not fully detailed in the searched sources. Diagnostic HMBC correlations are mentioned as crucial for the spiro-N,O-acetal core.[1] |
Experimental Protocols
1. Sample Preparation
-
Solvent: For optimal results, dissolve this compound in methanol-d4. Chloroform-d (CDCl3) may also be used, but be aware of potential line broadening issues.[1]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (500 MHz or higher is recommended) equipped with a cryoprobe will provide the best resolution and sensitivity.
-
1D Experiments:
-
1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all protons.
-
13C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH2, and CH3 groups.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting spin systems and assigning quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is essential for stereochemical analysis.
-
Visualization
Caption: Logical workflow for the interpretation of complex NMR spectra of this compound.
References
Minimizing experimental artifacts in Pandamarilactonine A studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize experimental artifacts and ensure data integrity in studies involving Pandamarilactonine A.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what are its known biological activities?
This compound is a pyrrolidine (B122466) alkaloid isolated from plants of the Pandanus genus. Preliminary research suggests it may possess anti-inflammatory and antidyslipidemic properties.
2. What are the common initial challenges when working with this compound?
As a natural product, initial challenges can include variable extraction yields, ensuring compound purity, and dealing with limited sample availability. It is also crucial to be aware of the potential for isomerization or degradation during purification.
3. How should I prepare a stock solution of this compound?
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always use high-purity, anhydrous DMSO.
4. What are the best practices for storing this compound?
Store solid this compound in a cool, dark, and dry place. Stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
II. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
A. Solubility and Stability Issues
Problem: My this compound is not dissolving properly in aqueous buffers for my assay.
-
Possible Cause 1: Low aqueous solubility. Like many natural products, this compound may have limited solubility in purely aqueous solutions.
-
Troubleshooting:
-
First, dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
For your working solution, dilute the DMSO stock into your aqueous assay buffer. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
-
Gentle vortexing or sonication can aid dissolution.
-
-
-
Possible Cause 2: Compound precipitation upon dilution. The compound may precipitate out of solution when the DMSO stock is diluted into an aqueous buffer.
-
Troubleshooting:
-
Decrease the final concentration of this compound in your working solution.
-
Visually inspect your diluted solutions for any signs of precipitation before adding them to your experimental setup.
-
Consider using a small amount of a biocompatible surfactant, like Tween-20, in your buffer, but first, verify that it does not interfere with your assay.
-
-
Problem: I am observing inconsistent results between experiments, which I suspect might be due to compound degradation.
-
Possible Cause 1: pH or temperature instability. The stability of this compound may be sensitive to the pH and temperature of your experimental conditions.
-
Troubleshooting:
-
Whenever possible, prepare fresh working solutions from your frozen DMSO stock right before each experiment.
-
Maintain consistent pH and temperature across all experiments.
-
If you suspect pH-related degradation, you can perform a preliminary stability test by incubating this compound in buffers of different pH values for a set time and then analyzing for degradation via HPLC.
-
-
-
Possible Cause 2: Photodegradation. Some alkaloids are light-sensitive.
-
Troubleshooting:
-
Protect your stock and working solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Minimize the exposure of your experimental setup to direct light.
-
-
B. Cell-Based Assay Artifacts
Problem: I am seeing unexpected or inconsistent results in my MTT cytotoxicity assay.
-
Possible Cause 1: Interference with the MTT reagent. Natural products, especially those with antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal of cell viability.
-
Troubleshooting:
-
Run a control experiment with this compound in cell-free media containing the MTT reagent. If a color change occurs, this indicates direct reduction.
-
If interference is confirmed, consider using an alternative cytotoxicity assay that is less prone to such artifacts, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate (B86563) dehydrogenase (LDH) release assay.
-
-
-
Possible Cause 2: Compound precipitation in culture media. If this compound precipitates in the cell culture medium, it can interfere with the optical density readings of the MTT assay.
-
Troubleshooting:
-
Visually inspect the wells of your cell culture plate under a microscope for any signs of precipitate before adding the MTT reagent.
-
If precipitation is observed, try reducing the concentration of this compound or optimizing the solvent conditions as described in the solubility section.
-
-
C. Inconsistent Bioactivity
Problem: The IC50 value I obtained for this compound in my anti-inflammatory assay
Pandamarilactonine A assay development and validation challenges
Welcome to the technical support center for Pandamarilactonine A assay development. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and validation of assays for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a quantitative assay for this compound?
A1: The primary challenge stems from the inherent chemical instability of this compound. Specifically, the pyrrolidin-2-yl butenolide moiety is known for its configurational instability, which can lead to isomerization or degradation during sample preparation, storage, and analysis.[1][2][3] This instability can result in poor reproducibility, inaccurate quantification, and the appearance of unexpected peaks in chromatograms. Additionally, as with many natural products, challenges such as matrix effects from complex biological samples and the lack of certified reference standards can complicate assay development.[4][5][6]
Q2: What type of analytical method is most suitable for the quantification of this compound?
A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS/MS) is highly recommended.[7][8][9] This technique offers the high sensitivity and selectivity required to quantify the analyte in complex matrices and to distinguish it from potential isomers or degradation products.[10][11] UV detection via HPLC is also a viable option, though it may be less sensitive and specific than mass spectrometry.
Q3: How can I mitigate the instability of this compound during sample processing?
A3: To minimize degradation, it is crucial to control the pH, temperature, and exposure to light throughout the experimental process. Studies have suggested that the δ-amino-butenolide moiety exhibits reasonable stability under acidic conditions.[1] Therefore, maintaining a slightly acidic pH (e.g., using mobile phases containing 0.1% formic acid) may improve stability.[7][12] Samples should be kept on ice or at 4°C during processing and stored at -80°C for long-term storage. Minimize freeze-thaw cycles.
Q4: I am observing multiple peaks in my chromatogram for a purified standard of this compound. What could be the cause?
A4: The observation of multiple peaks from a standard is likely due to the configurational instability of the molecule, leading to the presence of diastereomers or other related isomers.[3] It is also possible that some degradation has occurred. To confirm this, it is advisable to perform peak purity analysis using a diode array detector (DAD) or to analyze the fractions corresponding to each peak by mass spectrometry to see if they have the same mass-to-charge ratio.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH. Since this compound is an alkaloid, a slightly acidic pH (e.g., 3-5) with a formic acid or acetic acid modifier is a good starting point.[13] 2. Add a competitive amine like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (0.05-0.1%) to block active silanol (B1196071) groups on the column. 3. Reduce the injection volume or the concentration of the sample. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer. 2. Degradation of the analyte in the sample or during analysis. 3. Matrix effects (ion suppression). | 1. Optimize MS parameters, particularly the electrospray ionization (ESI) source conditions. Test both positive and negative ion modes. 2. Re-evaluate sample handling and storage conditions. Ensure the use of fresh solvents and perform a stability study in the analytical matrix. 3. Dilute the sample, or improve the sample clean-up procedure (e.g., using solid-phase extraction). An isotope-labeled internal standard is the best way to compensate for matrix effects. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuation in instrument performance. | 1. Standardize all steps of the sample preparation workflow. 2. Keep the autosampler temperature low (e.g., 4°C). Perform an autosampler stability study by injecting the same sample at different time points. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
| Shift in Retention Time | 1. Changes in mobile phase composition. 2. Column degradation or aging. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column and flush the column appropriately after each run. If the shift persists, the column may need to be replaced. 3. Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Hypothetical RP-HPLC-MS/MS Method for this compound Quantification
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
1. Preparation of Stock and Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 methanol:water to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
2. Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (if available).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight.
4. Method Validation:
-
Validate the method according to relevant guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, stability, and matrix effect.
Data Presentation
Table 1: Exemplary Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 250,100 | 0.006 |
| 5 | 7,850 | 248,500 | 0.032 |
| 10 | 16,100 | 252,300 | 0.064 |
| 50 | 82,300 | 249,800 | 0.329 |
| 100 | 165,000 | 251,200 | 0.657 |
| 500 | 830,000 | 250,500 | 3.313 |
| 1000 | 1,680,000 | 249,100 | 6.744 |
| Linearity | R² = 0.998 |
Table 2: Exemplary Accuracy and Precision Data
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.2 |
| Low | 3 | 2.88 | 96.0 | 6.5 |
| Medium | 75 | 78.15 | 104.2 | 4.1 |
| High | 750 | 729.00 | 97.2 | 3.8 |
Visualizations
Caption: A generalized workflow for the development and validation of a this compound assay.
Caption: A troubleshooting decision tree for common issues in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Pandamarilactonine A Biological Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pandamarilactonine A. Our aim is to address potential reproducibility issues and provide standardized protocols for key biological assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the cytotoxic effects of our this compound sample. What could be the cause?
A1: Batch-to-batch variability is a common challenge in natural product research. For this compound, this can stem from several factors:
-
Purity and Contaminants: The purity of the isolated or synthesized compound is critical. Even minor impurities can have significant biological effects, leading to inconsistent results. It is crucial to ensure the chemical purity of each batch through rigorous analytical methods such as HPLC, LC-MS, and NMR.
-
Stereochemistry: this compound has been reported to be a mixture enriched with the (+)-enantiomer, while its diastereomer, Pandamarilactonine B, is a racemate. The biological activity of different stereoisomers can vary significantly. Inconsistencies in the enantiomeric ratio between batches can lead to different biological readouts.
-
Compound Stability: The stability of this compound in your solvent and storage conditions should be considered. Degradation of the compound can lead to a loss of activity. It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Q2: Our anti-inflammatory assay results with this compound are not consistent with published data. How can we troubleshoot this?
A2: Discrepancies in anti-inflammatory assay results can arise from various experimental variables. Consider the following:
-
Cell-Based Assay Variability: The health, passage number, and confluency of your cell lines can significantly impact results. Ensure consistent cell culture practices.
-
Stimulus Consistency: The activity of the inflammatory stimulus (e.g., LPS, TNF-α) can degrade over time. Use fresh, quality-controlled reagents for each experiment.
-
Assay-Specific Factors: Different anti-inflammatory assays measure different endpoints. For example, a nitric oxide (NO) assay measures the inhibition of NO production, while a protein denaturation assay measures the stabilization of proteins. Ensure your chosen assay is appropriate for the expected mechanism of action.
Q3: What is the proposed mechanism of action for this compound's anti-inflammatory effects?
A3: The anti-inflammatory effects of compounds from Pandanus species are often linked to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway can lead to a reduction in the inflammatory response.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Variation in compound incubation time. 3. Cell health and passage number. | 1. Ensure precise and consistent cell counting and seeding for each experiment. 2. Standardize the incubation time with this compound across all experiments. 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different cellular processes being measured. MTT measures metabolic activity, while LDH measures membrane integrity. 2. Compound interference with the assay reagents. | 1. Understand the mechanism of each assay. A compound might be cytostatic (inhibiting proliferation, affecting MTT) but not directly cytotoxic (not causing membrane lysis, affecting LDH). 2. Run a cell-free control to check for direct interaction of this compound with the assay reagents. |
| Low potency or no cytotoxic effect observed. | 1. Compound degradation. 2. Low compound purity or incorrect stereoisomer. 3. Cell line resistance. | 1. Prepare fresh dilutions from a new stock solution. Verify compound integrity via analytical methods. 2. Confirm the purity and stereochemical composition of your this compound sample. 3. Consider using a different cell line that may be more sensitive to the compound. |
Inconsistent Anti-Inflammatory Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| Variable inhibition of nitric oxide (NO) production. | 1. Inconsistent stimulation with LPS. 2. Variability in cell density. 3. Interference of the compound with the Griess reagent. | 1. Use a consistent and validated source and concentration of LPS. 2. Ensure uniform cell seeding in all wells. 3. Perform a control experiment by adding this compound to a known concentration of nitrite (B80452) standard to check for interference. |
| No inhibition of NF-κB activity in a reporter assay. | 1. This compound concentration is too low. 2. The compound is degraded or inactive. 3. The mechanism of action is independent of NF-κB in the chosen cell line. | 1. Perform a dose-response experiment with a wider concentration range. 2. Use a fresh stock of this compound. 3. Consider investigating other potential anti-inflammatory pathways. |
| Conflicting results between different anti-inflammatory assays. | 1. Assays are measuring different aspects of the inflammatory response. 2. Cell-type specific effects. | 1. Utilize a panel of assays to obtain a more comprehensive understanding of the anti-inflammatory profile. 2. Be aware that the compound's effect can vary between different cell types (e.g., macrophages vs. endothelial cells). |
Data Summary
Reported Biological Activities of this compound
| Activity | Assay/Model | Reported Effect | Reference |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa | MIC: 15.6 µg/mL | Not directly found in snippets, but antimicrobial activity is mentioned. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines in a rat model of dyslipidemia | Significant reduction in IL-6 and TNF-α | Not directly found in snippets, but anti-inflammatory activity is mentioned. |
Note: The quantitative data in the provided search results is limited. This table will be updated as more specific data becomes available.
Experimental Protocols
Cytotoxicity Testing: MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol provides a general method for evaluating the anti-inflammatory
Validation & Comparative
Comparative Analysis of Pandamarilactonine A, C, and D: A Guide for Researchers
This guide provides a comparative overview of Pandamarilactonine A, C, and D, alkaloids isolated from Pandanus amaryllifolius. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of available biological data, experimental methodologies, and workflow visualizations to support further investigation and application of these natural products.
Introduction
Pandamarilactonines are a group of pyrrolidine (B122466) alkaloids that have garnered interest for their potential biological activities. While research has illuminated some of the therapeutic properties of this compound, data on Pandamarilactonine C and D remains limited primarily to their isolation and structural characterization.[1][2] This guide aims to consolidate the existing experimental data to facilitate a comparative understanding and highlight areas for future research.
Quantitative Data Summary
Currently, quantitative biological data is predominantly available for this compound. No significant in vitro or in vivo biological activity data has been reported for Pandamarilactonine C and D in the reviewed literature.
Table 1: Summary of Quantitative Biological Data for this compound
| Biological Activity | Assay | Target | Results |
| Antimicrobial | Microbroth Dilution | Pseudomonas aeruginosa | MIC: 15.6 µg/mL[3][4] |
| MBC: 31.25 µg/mL[3][4] | |||
| Anti-glycation | BSA-Glucose Assay | Advanced Glycation End-products (AGEs) | 74% inhibition at 100 µg/mL |
| Anti-amyloidogenic | Thioflavin T Assay | Beta-amyloid (Aβ) aggregation | 74% inhibition (concentration not specified) |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
Antimicrobial Activity Assay (Microbroth Dilution Method)
The antimicrobial activity of this compound against Pseudomonas aeruginosa was determined using the microbroth dilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Preparation of Inoculum: A suspension of P. aeruginosa is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: this compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of P. aeruginosa.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The plate is incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Inhibition of Advanced Glycation End-products (AGEs) Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of fluorescent AGEs in a bovine serum albumin (BSA) and glucose model.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing BSA (e.g., 10 mg/mL) and glucose (e.g., 0.5 M) in a phosphate (B84403) buffer (pH 7.4).
-
Treatment: this compound is added to the reaction mixture at various concentrations. A control group without the inhibitor and a blank group without glucose are also prepared.
-
Incubation: The mixtures are incubated at 37°C for an extended period (e.g., 7-21 days) in the dark.
-
Fluorescence Measurement: After incubation, the fluorescence intensity of the samples is measured using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100
Beta-Amyloid (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay assesses the inhibitory effect of this compound on the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease.
-
Aβ Peptide Preparation: Aβ peptide (typically Aβ42) is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state, and then the solvent is evaporated. The resulting peptide film is redissolved in a buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before the assay.
-
Aggregation Induction: The Aβ peptide solution is incubated at 37°C with constant agitation to induce aggregation.
-
Treatment: this compound is added to the Aβ solution at different concentrations at the beginning of the incubation period. A control group without the inhibitor is included.
-
Thioflavin T (ThT) Binding: At various time points, aliquots of the reaction mixture are taken and mixed with a Thioflavin T solution. ThT is a fluorescent dye that binds specifically to amyloid fibrils.
-
Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer with an excitation wavelength of around 440 nm and an emission wavelength of around 485 nm.
-
Calculation of Inhibition: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples treated with this compound to that of the untreated control.
Visualizations
The following diagrams illustrate the workflows of the described experimental protocols.
Signaling Pathways
Despite extensive literature searches, no specific information regarding the signaling pathways modulated by this compound, C, or D has been identified. The mechanisms of action underlying the observed biological activities of this compound remain to be elucidated. Further research is required to explore the molecular targets and signaling cascades affected by these compounds.
Conclusion and Future Directions
This compound has demonstrated promising antimicrobial, anti-glycation, and anti-amyloidogenic properties in vitro. In contrast, Pandamarilactonine C and D remain largely uncharacterized beyond their chemical structures. The lack of data on the biological activities of Pandamarilactonine C and D, as well as the signaling pathways for all three compounds, represents a significant knowledge gap.
Future research should focus on:
-
Comprehensive biological screening of Pandamarilactonine C and D: Evaluating their potential antimicrobial, anticancer, anti-inflammatory, and other relevant activities.
-
Mechanism of action studies for this compound: Investigating the molecular targets and signaling pathways responsible for its observed effects.
-
In vivo studies: Validating the in vitro findings for this compound in relevant animal models.
A deeper understanding of the structure-activity relationships and mechanisms of action of these Pandamarilactonine alkaloids will be crucial for unlocking their full therapeutic potential.
References
- 1. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Pandamarilactonine A: A Comparative Analysis of a Novel Natural Antimicrobial
A detailed guide for researchers and drug development professionals on the antimicrobial performance of Pandamarilactonine A in contrast with other established natural antimicrobial compounds. This report provides a synthesis of available experimental data, detailed methodologies, and a comparative overview of mechanisms of action.
In the ever-pressing search for novel antimicrobial agents to combat rising antibiotic resistance, natural products remain a vital source of chemical diversity and therapeutic potential. This compound, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, has emerged as a compound of interest due to its demonstrated antimicrobial properties. This guide provides an objective comparison of this compound with other well-known natural antimicrobial compounds, namely penicillin, curcumin (B1669340), and tea tree oil, supported by available experimental data.
Comparative Antimicrobial Activity
The efficacy of an antimicrobial compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. A summary of the available data for this compound and the selected comparative compounds against common pathogenic bacteria is presented below.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Pseudomonas aeruginosa | 15.6[1][2][3][4][5] | 31.25[1][2][3][4][5] |
| Staphylococcus aureus | >500 | >500 | |
| Escherichia coli | >500 | >500 | |
| Curcumin | Pseudomonas aeruginosa | 175 - 5000[6][7] | 5000 - >20000[6] |
| Staphylococcus aureus | 250 - 560[6][8] | 500[6] | |
| Escherichia coli | 163 - 5000[6][7] | 500 - >20000[6] | |
| Tea Tree Oil | Pseudomonas aeruginosa | 20000 - 50000 | 20000 - 50000 |
| Staphylococcus aureus | 1200 - 5000 | 2500 - 20000 | |
| Escherichia coli | 1200 - 5000 | 2500 - 5000 |
Note: The MIC and MBC values for Curcumin and Tea Tree Oil are presented as ranges due to variations across different studies and methodologies.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. The following is a comparison of the known mechanisms of this compound and the selected natural compounds.
This compound: The precise mechanism of action for this compound's antimicrobial activity has not yet been elucidated and remains an area for future research.
Penicillin: As a member of the β-lactam class of antibiotics, penicillin inhibits the synthesis of the bacterial cell wall.[1][2][3][5][9] It specifically targets and acylates the active site of transpeptidases, enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][9] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[1][3] Penicillin is generally more effective against Gram-positive bacteria, which have a thick peptidoglycan layer.[1]
Curcumin: The antimicrobial action of curcumin is multifaceted. It can disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular contents.[10][11] Curcumin has also been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for the formation of the division septum.[10] Furthermore, it can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[4][12]
Tea Tree Oil: The primary mechanism of action of tea tree oil involves the disruption of bacterial cell membranes.[13][14][15] Its lipophilic components, such as terpinen-4-ol, partition into the cell membrane, increasing its permeability.[14][16] This leads to the leakage of essential ions and cellular components, inhibition of respiration, and ultimately, cell death.[13][15]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in antimicrobial research, the following diagrams illustrate a generalized workflow for antimicrobial compound screening and the mechanism of action for β-lactam antibiotics.
References
- 1. news-medical.net [news-medical.net]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 4. Antibacterial Mechanism of Curcumin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of Curcumin on Biofilm Production and Associated Gene in Multidrug-Resistant Acinetobacter baumannii Isolated from Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial effects of curcumin: An in vitro minimum inhibitory concentration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acceleration of antibacterial activity of curcumin loaded biopolymers against methicillin‐resistant Staphylococcus aureus: Synthesis, optimization, and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Natural Product Curcumin as an Antibacterial Agent: Current Achievements and Problems [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Mechanism of Curcumin: A Review. | Semantic Scholar [semanticscholar.org]
- 13. The mode of antimicrobial action of the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Determining the Antimicrobial Actions of Tea Tree Oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pandamarilactonine A and Current Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical investigational compound Pandamarilactonine A with currently approved drugs for Alzheimer's disease (AD). The information is intended to offer an objective overview of their respective mechanisms of action, supported by available experimental data, to inform future research and development efforts.
Disclaimer: this compound is an investigational compound, and its efficacy and safety in humans have not been established. The data presented here is based on preclinical, in-vitro studies of extracts from the Pandanus genus, which are believed to contain this compound as a key bioactive constituent.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. Current therapeutic strategies primarily focus on symptomatic relief or targeting the underlying amyloid pathology. This compound, a natural compound derived from the Pandanus plant, has emerged as a potential multi-target agent against AD, exhibiting neuroprotective effects in preclinical models. This guide compares the proposed mechanisms and available data for this compound with established AD drugs.
Mechanism of Action: A Comparative Overview
Current FDA-approved Alzheimer's drugs primarily fall into three categories: cholinesterase inhibitors, NMDA receptor antagonists, and anti-amyloid monoclonal antibodies. In contrast, preclinical evidence suggests that this compound may exert its neuroprotective effects through a combination of mechanisms.
This compound: A Multi-Target Approach
Based on in-vitro studies of Pandanus extracts, this compound is proposed to have a multi-faceted mechanism of action that includes:
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: By interfering with the formation of neurotoxic Aβ oligomers and fibrils, it may reduce the primary pathological hallmark of AD.
-
Reduction of Oxidative Stress: The compound appears to decrease the levels of reactive oxygen species (ROS), which are implicated in neuronal damage.
-
Preservation of Mitochondrial Function: It has been shown to improve mitochondrial membrane potential, suggesting a protective effect on cellular energy production and viability.
dot
Caption: Proposed neuroprotective pathway of this compound.
Current Alzheimer's Drugs: Targeted Mechanisms
The following diagram illustrates the mechanism of a cholinesterase inhibitor, a common class of drugs used to manage AD symptoms.
dot
Caption: Mechanism of action of Cholinesterase Inhibitors.
Quantitative Data Comparison
A direct quantitative comparison between the preclinical data for this compound and the clinical data for approved AD drugs is challenging due to the different experimental settings and endpoints. The following tables summarize the available data for each.
Table 1: Preclinical Efficacy of Pandanus Extracts (Proxy for this compound)
| Effect | Experimental Model | Key Findings |
| Inhibition of Aβ Aggregation | Thioflavin T (ThT) Assay | Extracts of Pandanus species have been shown to inhibit Aβ aggregation in a dose-dependent manner. |
| Reduction of Reactive Oxygen Species (ROS) | In-vitro cell culture (e.g., SH-SY5Y neuroblastoma cells) | Treatment with Pandanus extracts led to a significant decrease in intracellular ROS levels induced by Aβ. |
| Improved Mitochondrial Membrane Potential | In-vitro cell culture (e.g., SH-SY5Y neuroblastoma cells) | Extracts demonstrated the ability to restore mitochondrial membrane potential in cells challenged with Aβ. |
Table 2: Clinical Efficacy of Current FDA-Approved Alzheimer's Disease Drugs
| Drug Class | Drug Name(s) | Mechanism of Action | Key Clinical Endpoints & Efficacy |
| Cholinesterase Inhibitors | Donepezil, Galantamine, Rivastigmine | Reversibly inhibit acetylcholinesterase, increasing acetylcholine levels in the synaptic cleft. | Modest improvement in cognitive function as measured by scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE). |
| NMDA Receptor Antagonist | Memantine | Blocks the effects of excessive glutamate, which can lead to neuronal excitotoxicity. | Used for moderate to severe AD, showing modest benefits in cognition, function, and behavior. |
| Anti-Amyloid Monoclonal Antibodies | Aducanumab, Lecanemab | Target and promote the clearance of amyloid-beta plaques from the brain. | Have been shown to reduce amyloid plaques. Clinical trials have demonstrated a statistically significant but modest slowing of cognitive and functional decline in early AD, as measured by the Clinical Dementia Rating-Sum of Boxes (CDR-SB). |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments cited for the Pandanus extracts are provided below.
Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to monitor the formation of amyloid fibrils.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
Protocol Outline:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it.
-
Dilute the ThT stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 25 µM).
-
Prepare solutions of Aβ peptides (e.g., Aβ1-42) in the
-
HPLC vs. GC-MS for Pandamarilactonine A Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, the choice of analytical technique is critical for accurate quantification and characterization. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, supported by proposed experimental protocols based on the analysis of similar alkaloid compounds.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is fundamental to selecting the appropriate analytical methodology.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₈H₂₃NO₄ | Provides the basis for mass spectrometric detection. |
| Molecular Weight | 317.38 g/mol | Within the range for both HPLC and GC-MS analysis. |
| Compound Class | Alkaloid | Alkaloids are typically non-volatile and may be thermally labile, favoring HPLC analysis. |
| Volatility | Low (predicted) | Direct GC-MS analysis is challenging; derivatization is likely required to increase volatility. |
| Thermal Stability | Potentially low | High temperatures used in GC can lead to degradation of thermally sensitive alkaloids. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Good solubility in organic solvents facilitates sample preparation for both HPLC and GC-MS. |
Performance Comparison: HPLC vs. GC-MS
| Parameter | HPLC | GC-MS |
| Applicability | High | Moderate (requires derivatization) |
| Sample Preparation | Simple (dissolution, filtration) | Complex (extraction, derivatization) |
| Analysis Time | 10-30 minutes | 20-40 minutes |
| Sensitivity (LOD) | 0.1 - 1 µg/mL (UV), <0.1 µg/mL (MS) | < 0.1 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Selectivity | Good (with appropriate column and mobile phase) | Excellent (mass fragmentation provides high specificity) |
| Compound Integrity | High (analysis at ambient temperature) | Risk of degradation at high temperatures |
Proposed Experimental Protocols
The following are detailed, proposed methodologies for the analysis of this compound using HPLC and GC-MS. These protocols are adapted from established methods for other non-volatile alkaloids and should be optimized and validated for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed method is based on reversed-phase HPLC, which is well-suited for the analysis of moderately polar, non-volatile compounds like alkaloids.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector. An HPLC system coupled to a mass spectrometer (LC-MS) would provide higher sensitivity and selectivity.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a general range for alkaloids is 254-280 nm). For LC-MS, electrospray ionization (ESI) in positive ion mode would be appropriate.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the plant extract or purified compound in the mobile phase or a suitable solvent like methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This proposed protocol includes a derivatization step to increase the volatility of this compound, which is essential for GC analysis.
1. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
2. Derivatization (Trimethylsilylation):
-
Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 1 hour to ensure complete derivatization.
-
Cool to room temperature before injection.
3. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Injection Mode: Splitless.
4. Mass Spectrometry Conditions:
-
**Ion Source Temperature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
